molecular formula C10H13NO2S B13323907 N-(2-hydroxyethyl)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide

N-(2-hydroxyethyl)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide

Cat. No.: B13323907
M. Wt: 211.28 g/mol
InChI Key: QDXBGNYSRCNQNM-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine . The reaction is usually carried out at room temperature, and the product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as multicomponent reactions, which allow for the efficient synthesis of thiophene derivatives . These methods are advantageous due to their ability to produce large quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Scientific Research Applications

N-(2-hydroxyethyl)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-phenylbenzofuran-2-carboxamide
  • N-phenylbenzo[b]thiophene-2-carboxamide
  • Thiophene-2-carboxamide, N-ethyl-N-2-ethylhexyl-

Uniqueness

N-(2-hydroxyethyl)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide is unique due to its fused ring structure, which imparts distinct electronic properties and reactivity compared to other thiophene derivatives . This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

InChI

InChI=1S/C10H13NO2S/c12-5-4-11-10(13)9-6-7-2-1-3-8(7)14-9/h6,12H,1-5H2,(H,11,13)

InChI Key

QDXBGNYSRCNQNM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2)C(=O)NCCO

Origin of Product

United States

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